Cas no 2727073-66-5 ([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)

(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride is a halogenated aromatic amine derivative with applications in pharmaceutical and agrochemical research. Its structural features, including the bromo and chloro substituents, enhance its reactivity and potential as an intermediate in synthetic chemistry. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules due to its ability to serve as a versatile building block for further functionalization. Its well-defined purity and consistent composition ensure reliable performance in experimental settings, making it a preferred choice for researchers working on targeted molecular modifications.
[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride structure
2727073-66-5 structure
商品名:[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
CAS番号:2727073-66-5
MF:C8H10BrCl2N
メガワット:270.981699466705
CID:5461763

[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride 化学的及び物理的性質

名前と識別子

    • Z5321384345
    • [(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
    • [(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
    • インチ: 1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H
    • InChIKey: KYZZAORTPRZGOM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1Cl)CNC.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • トポロジー分子極性表面積: 12

[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37082442-5.0g
[(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
2727073-66-5 95.0%
5.0g
$1737.0 2025-03-18
Enamine
EN300-37082442-0.5g
[(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
2727073-66-5 95.0%
0.5g
$468.0 2025-03-18
Enamine
EN300-37082442-0.05g
[(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
2727073-66-5 95.0%
0.05g
$128.0 2025-03-18
Enamine
EN300-37082442-0.1g
[(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
2727073-66-5 95.0%
0.1g
$188.0 2025-03-18
Aaron
AR028UPE-2.5g
[(4-bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
2727073-66-5 95%
2.5g
$1640.00 2025-02-17
Aaron
AR028UPE-10g
[(4-bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
2727073-66-5 95%
10g
$3569.00 2023-12-15
1PlusChem
1P028UH2-100mg
[(4-bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
2727073-66-5 95%
100mg
$286.00 2024-05-08
Aaron
AR028UPE-250mg
[(4-bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
2727073-66-5 95%
250mg
$398.00 2025-02-17
1PlusChem
1P028UH2-500mg
[(4-bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride
2727073-66-5 95%
500mg
$641.00 2024-05-08
Enamine
EN300-37082442-1.0g
[(4-bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride
2727073-66-5 95.0%
1.0g
$600.0 2025-03-18

[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride 関連文献

[(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochlorideに関する追加情報

Synthetic and Biomedical Applications of [(4-Bromo-3-Chlorophenyl)methyl](Methyl)Amine Hydrochloride (CAS No. 2727073-66-5)

[(4-Bromo-3-chlorophenyl)methyl]methylamine hydrochloride (CAS No. 2727073-66-5) is a synthetic organic compound characterized by its unique structure, which combines a substituted phenyl ring with a methylamine moiety. This compound belongs to the class of arylalkylamines, with the bromine and chlorine substituents positioned ortho to each other on the aromatic ring, creating a distinct electronic environment. The hydrochloride salt form enhances its solubility and stability under physiological conditions, making it a valuable intermediate in chemical synthesis and pharmaceutical research.

The structural configuration of this compound plays a critical role in its chemical reactivity and biological activity. The bromine and chlorine atoms at positions 4 and 3, respectively, introduce electron-withdrawing effects that modulate the electronic properties of the benzene ring. This substitution pattern is particularly significant in medicinal chemistry, as it can influence ligand-receptor interactions or enhance metabolic stability through halogen bonding mechanisms. Recent studies published in Journal of Medicinal Chemistry (2021) highlight how dual halogen substitutions on aromatic systems improve pharmacokinetic profiles by reducing susceptibility to cytochrome P450-mediated oxidation.

In terms of synthetic pathways, researchers have explored novel methodologies to optimize the preparation of [(4-bromo-3-chlorophenyl)methyl]methylamine hydrochloride. A notable advancement involves the use of palladium-catalyzed cross-coupling reactions to install halogen substituents with high regioselectivity, as demonstrated in a 2023 paper from Organic Letters. These methods reduce reaction steps compared to traditional multi-stage synthesis protocols while achieving >95% purity levels via silica gel chromatography and HPLC analysis. The green chemistry approach, employing solvent-free microwave-assisted condensation for the amine formation step, has also gained traction for minimizing environmental impact without compromising yield.

Biological evaluations reveal promising applications in targeted drug delivery systems due to its amphiphilic nature. A groundbreaking study in Cell Reports Methods (August 2024) demonstrated that this compound forms stable conjugates with monoclonal antibodies through click chemistry reactions under mild conditions (pH 7.4, 37°C). The resulting bioconjugates exhibited enhanced tumor-penetrating capabilities in xenograft mouse models when compared to conventional linkers, suggesting utility in improving the efficacy of antibody-drug conjugates (ADCs). The halogenated aromatic core, combined with the aliphatic amine group, provides dual functionalization sites for further modification into prodrugs or bioactive scaffolds.

In preclinical drug development contexts, [(bromophenyl chloride substituted methyl group)Kd ~ |||IP_ADDRESS||| nM) when derivatized with pyrimidine-based warhead molecules.

The physicochemical properties of this compound align well with pharmaceutical requirements: its melting point range ( |||IP_ADDRESS||| - |||IP_ADDRESS||| °C) ensures solid-state stability during formulation processes while maintaining solubility in aqueous buffers up to pH 8. Recent thermal gravimetric analysis (TGA) data from Molecules Journal (June |||IP_ADDRESS||..)

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